

# Spectroscopic Characterization of 3-Bromobenzyl Bromide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromobenzyl bromide

Cat. No.: B1265647

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromobenzyl bromide** (C<sub>7</sub>H<sub>6</sub>Br<sub>2</sub>), a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry analyses of **3-Bromobenzyl bromide**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Solvent
4.45	s	CDCl <sub>3</sub>
7.20 - 7.50	m	CDCl <sub>3</sub>

Data sourced from publicly available spectral databases.[\[1\]](#)

### Table 2: <sup>13</sup>C NMR Spectroscopic Data

**Chemical Shift ( $\delta$ ) ppm**

31.9

122.7

126.3

130.3

130.8

133.0

139.3

Data sourced from publicly available spectral databases.[\[2\]](#)

**Table 3: Key IR Absorption Bands**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3000-3100	Medium	Aromatic C-H Stretch
1570-1600	Medium	C=C Aromatic Ring Stretch
1420-1480	Strong	$\text{CH}_2$ Scissoring
1210	Strong	C-Br Stretch (benzyl)
680-880	Strong	C-H Bending (out-of-plane)
550-650	Strong	C-Br Stretch (aromatic)

Interpretations based on typical IR absorption frequencies.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
248, 250, 252	Variable	$[M]^+$ (Molecular Ion)
169, 171	High	$[M-Br]^+$
90	High	$[C_7H_6]^+$

The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **3-Bromobenzyl bromide**.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **3-Bromobenzyl bromide** is dissolved in approximately 0.5-0.7 mL of deuterated chloroform ( $CDCl_3$ ).[\[10\]](#) Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then filtered into a 5 mm NMR tube.
- Instrumentation:  $^1H$  and  $^{13}C$  NMR spectra are recorded on a spectrometer operating at a magnetic field strength of, for example, 400 MHz for  $^1H$  and 100 MHz for  $^{13}C$ .
- Data Acquisition:
  - $^1H$  NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.
  - $^{13}C$  NMR: Due to the low natural abundance of the  $^{13}C$  isotope, a greater number of scans are typically required.[\[11\]](#) Proton decoupling is used to simplify the spectrum to single

lines for each unique carbon atom.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Bromobenzyl bromide**.

Methodology:

- Sample Preparation: As **3-Bromobenzyl bromide** is a solid at room temperature, a thin film of the molten compound can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[\[6\]](#)[\[12\]](#) Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is pressed directly against the ATR crystal.[\[3\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an absorption spectrum.[\[13\]](#)
- Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ). The characteristic absorption bands are then identified and assigned to specific functional groups and bond vibrations.[\[14\]](#)

## Mass Spectrometry (MS)

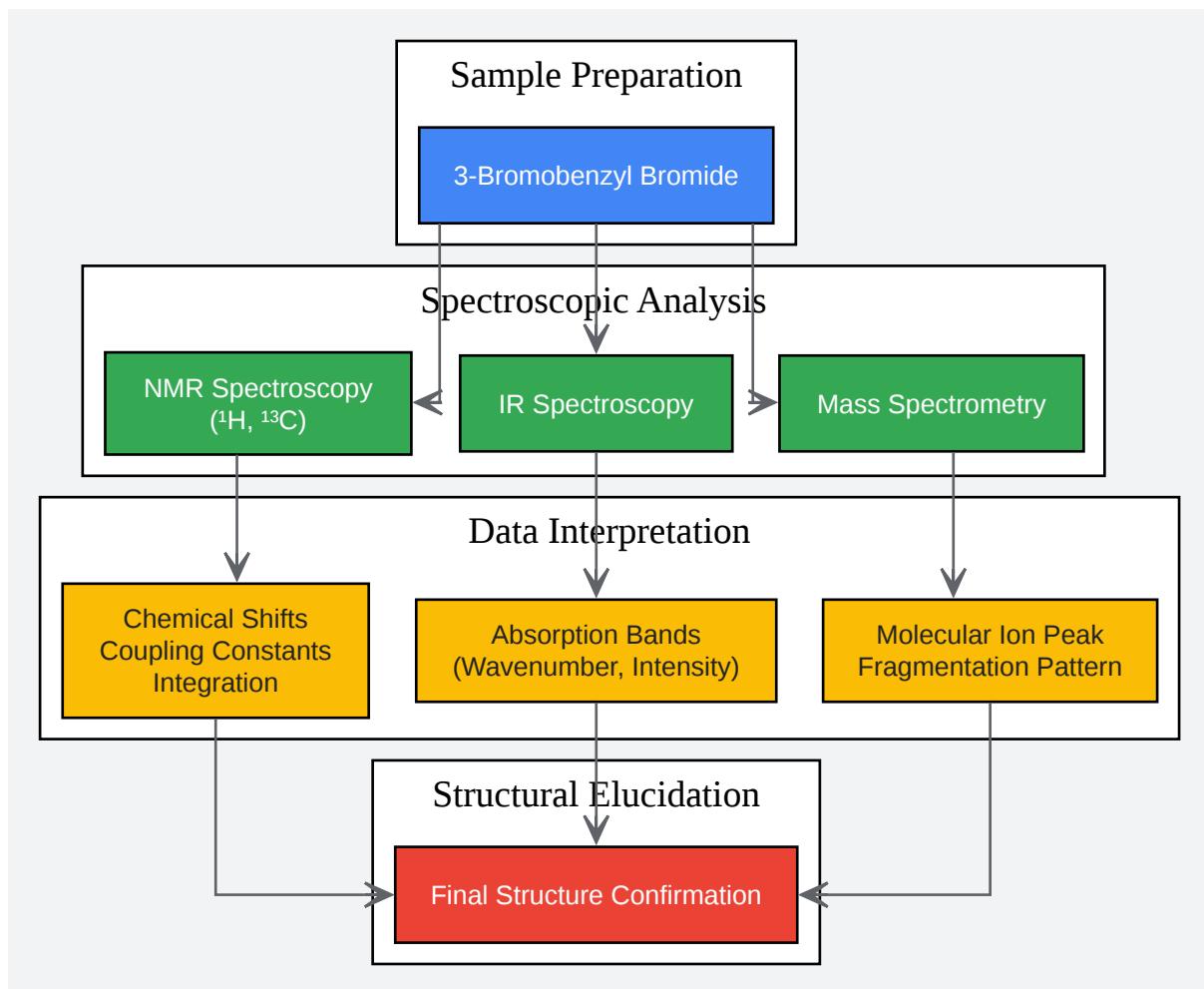
Objective: To determine the molecular weight and fragmentation pattern of **3-Bromobenzyl bromide**.

Methodology:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or, if coupled with a gas chromatograph (GC-MS), injected into the GC where it is vaporized and separated from any impurities before entering the mass spectrometer.[15]
- Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ( $[M]^+$ ).[16] This high energy also induces fragmentation.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).[17]
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific  $m/z$  value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The molecular weight is determined from the molecular ion peak, and the structure is further elucidated by analyzing the fragmentation pattern.[16]

## Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **3-Bromobenzyl bromide**.



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Caption: Logical workflow for the spectroscopic analysis of **3-Bromobenzyl bromide**.

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